
2-Hydroxy-5-nitrobenzyl bromide
Overview
Description
2-Hydroxy-5-nitrobenzyl bromide is a chemical compound with the molecular formula C7H6BrNO3. It is known for its role as a protein modifying reagent, particularly in the covalent modification of tryptophan residues in proteins . This compound is also referred to by other names such as α-Bromo-4-nitro-o-cresol and 2-Bromomethyl-4-nitrophenol .
Preparation Methods
The synthesis of 2-Hydroxy-5-nitrobenzyl bromide typically involves a multi-step process. One common method includes the nitration of 2-hydroxybenzyl bromide, followed by purification steps to isolate the desired product . The reaction conditions often involve the use of anhydrous solvents like acetone or dioxane, and the reaction is maintained at a specific pH using methanolic sodium acetate . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
2-Hydroxy-5-nitrobenzyl bromide undergoes various chemical reactions, including:
Substitution Reactions: It reacts with tryptophan ethyl ester to form mono-substitution adducts.
Cyclization and Rearrangement: The initial products can cyclize and rearrange to form different compounds.
Complex Formation: It forms complexes with amino acid esters, and the spectral shifts of these complexes can be correlated with the hydrophobicity of the amino acid side chains.
Common reagents used in these reactions include methanolic sodium acetate and anhydrous solvents like acetone or dioxane . The major products formed from these reactions are diastereomeric indolenines and other rearranged compounds .
Scientific Research Applications
Protein Modification
2-Hydroxy-5-nitrobenzyl bromide is mainly utilized for the selective modification of tryptophan residues in proteins. This modification can alter the properties and functions of proteins, making it a valuable tool in biochemical research.
- Case Study: Bacteriorhodopsin
- The compound was used to modify tryptophan residues in bacteriorhodopsin, a membrane protein from Halobacterium halobium. The study demonstrated that the reagent could successfully covalently attach to tryptophan, allowing researchers to probe the functional roles of these residues in protein activity and stability .
Enzyme Activity Regulation
Research has shown that this compound can influence enzyme activities by modifying specific amino acid residues.
- Case Study: F1-ATPase
- In studies involving bovine heart mitochondrial F1-ATPase, treatment with this reagent resulted in observable changes in catalytic properties. It was found to activate ATPase activity and enhance proton transport rates through mitochondrial membranes. This suggests that tryptophan residues may play a crucial role in the gating function of proton channels .
Affinity Capillary Electrophoresis
The compound has been employed in affinity capillary electrophoresis techniques to identify drug-binding sites on human serum albumin. By chemically modifying proteins with this compound, researchers were able to screen binding interactions effectively, providing insights into pharmacokinetics and drug design .
Mechanism of Action
The mechanism of action of 2-Hydroxy-5-nitrobenzyl bromide involves its high reactivity towards tryptophan residues in proteins. The compound forms covalent bonds with the tryptophan residues, leading to the formation of substitution adducts . The hydrophobic affinity of the 2-hydroxy-5-nitrobenzyl moiety and its specificity for tryptophan are key factors in its reactivity . The compound can also form complexes with amino acid esters, which can be correlated with the hydrophobicity of the amino acid side chains .
Comparison with Similar Compounds
2-Hydroxy-5-nitrobenzyl bromide is unique due to its high reactivity and specificity for tryptophan residues. Similar compounds include:
α-Bromo-4-nitro-o-cresol: Shares similar reactivity but may differ in specific applications.
2-Bromomethyl-4-nitrophenol: Another compound with similar chemical properties but different uses.
These compounds are often used in similar contexts but may have different reactivity profiles and applications depending on the specific requirements of the research or industrial process .
Biological Activity
2-Hydroxy-5-nitrobenzyl bromide (HNB) is a compound with notable biological activity, particularly in biochemical research and therapeutic applications. This article explores its chemical properties, biological interactions, and applications in various fields, supported by data tables and relevant case studies.
This compound is characterized by the following chemical structure and properties:
- Molecular Formula : C₇H₆BrNO₃
- Molecular Weight : 232.03 g/mol
- Melting Point : 144-149 °C
- Solubility : Soluble in chloroform (25 mg/mL) and other organic solvents
- Functional Groups : Contains bromo and nitro groups, contributing to its reactivity and biological activity.
HNB is primarily known for its role in modifying tryptophan residues in proteins. This modification can affect the structure and function of proteins, making HNB a valuable tool in biochemical studies. The compound reacts with the indole side chain of tryptophan, which is crucial for enzyme active sites and protein-protein interactions .
Enzymatic Studies
HNB has been utilized in various enzymatic studies due to its ability to selectively modify proteins. One significant application is in the study of pertussis toxin's enzymatic activities, where HNB was shown to influence the ADP-ribosyltransferase activity associated with the S1 subunit of the toxin .
In a study focusing on Clostridium botulinum toxin, HNB was found to impact the biological activity of the toxin, suggesting potential therapeutic implications for managing botulism .
Immunotherapy Applications
Recent research indicates that HNB can be employed in immunotherapy, particularly in modifying peptides for cancer treatment. By altering tryptophan residues in tumor-associated peptides, HNB may enhance T-cell responses against cancer cells . This modification can potentially improve the efficacy of peptide-based vaccines by facilitating better presentation to immune cells.
Case Studies
- Modification of Tryptophan Residues :
- Botulinum Toxin Interaction :
Data Tables
Property | Value |
---|---|
Molecular Formula | C₇H₆BrNO₃ |
Molecular Weight | 232.03 g/mol |
Melting Point | 144-149 °C |
Solubility | Chloroform (25 mg/mL) |
Application | Description |
---|---|
Enzymatic Studies | Modifies active site residues |
Immunotherapy | Enhances T-cell responses |
Protein Dynamics | Investigates membrane protein interactions |
Q & A
Basic Research Questions
Q. How does 2-hydroxy-5-nitrobenzyl bromide (HNB) selectively modify tryptophan residues in proteins?
HNB reacts with the indole ring of tryptophan under acidic conditions (pH 2.0–4.4) via electrophilic substitution, forming a covalent adduct. The reaction is pH-dependent, requiring protonation of the indole nitrogen to enhance reactivity. Specificity for tryptophan is achieved by exploiting its unique aromatic structure, though steric hindrance or burial within the protein can limit accessibility. Validation of modification involves measuring absorbance at 410 nm in 0.1 M NaOH, where the nitro group exhibits a distinct chromophoric response .
Q. What experimental conditions optimize HNB-mediated tryptophan modification?
- pH : Acidic buffers (e.g., 0.1 M acetate, pH 4.4) are ideal to protonate tryptophan.
- Solvent : Acetone or aqueous-organic mixtures enhance reagent solubility.
- Denaturants : Use 6 M guanidine HCl or 8 M urea to expose buried tryptophan residues .
- Reagent ratio : A 100–1,000-fold molar excess of HNB ensures complete modification . Post-reaction, dialysis or gel filtration (e.g., Bio-Gel P-10) removes unreacted HNB .
Q. How can researchers confirm the specificity of HNB for tryptophan?
Post-modification, acid hydrolysis (6 M HCl, 110°C, 24 h) followed by amino acid analysis confirms the absence of unmodified tryptophan and unchanged levels of other residues. For example, in ribonuclease T1, HNB modification exclusively targeted Trp-59 without altering adjacent residues like Glu-58 .
Advanced Research Questions
Q. How do conformational changes induced by HNB modification affect protein function?
Circular dichroism (CD) spectroscopy reveals structural perturbations. For carcinoembryonic antigen (CEA), HNB treatment in 6 M guanidine HCl abolished the β-sheet signature (negative peak at 215 nm), correlating with loss of antigenic activity. In contrast, native-like CD spectra were retained in the absence of denaturants, indicating that conformational disruption depends on solvent accessibility . Kinetic studies on cytochrome c modified with HNB showed altered redox behavior, with three distinct reduction phases (rate constants: 1.1 × 10⁵ M⁻¹s⁻¹, 1.25 × 10⁴ M⁻¹s⁻¹, and 0.25 s⁻¹), suggesting HNB-induced conformational rigidity impacts electron transfer .
Q. How can conflicting data on HNB reactivity in different protein systems be resolved?
Contradictions often arise from variable tryptophan accessibility. For example:
- In ribonuclease T1, Trp-59 remained unreactive without urea, indicating burial within the protein core .
- In methionyl-tRNA synthetase (MRS), HNB caused irreversible inhibition of ATP-pyrophosphate exchange but spared aminoacylation activity, suggesting site-specific modification . Resolution strategies :
- Use site-directed mutagenesis to test accessibility.
- Combine HNB with cross-linking agents (e.g., dimethyl sulfonium derivatives) for enhanced specificity .
Q. What methodologies quantify the functional impact of HNB modification on enzyme kinetics?
- Stopped-flow kinetics : Measures rapid conformational changes (e.g., CO binding to HNB-modified cytochrome c revealed biphasic recombination: 2.4 × 10² M⁻¹s⁻¹ and 1.0 s⁻¹) .
- Substrate-binding assays : For MRS, ATP-pyrophosphate exchange inhibition (IC₅₀) and methionine binding (Kd) are compared pre/post-modification .
- Fluorescence quenching : Intrinsic Trp fluorescence loss correlates with HNB incorporation (e.g., in glutathione S-transferases) .
Q. Methodological Considerations Table
Properties
IUPAC Name |
2-(bromomethyl)-4-nitrophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO3/c8-4-5-3-6(9(11)12)1-2-7(5)10/h1-3,10H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFDPCYZHENQOBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])CBr)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9061124 | |
Record name | Phenol, 2-(bromomethyl)-4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9061124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
772-33-8 | |
Record name | 2-Hydroxy-5-nitrobenzyl bromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=772-33-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Hydroxy-5-nitrobenzyl bromide | |
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Record name | 2-HYDROXY-5-NITROBENZYL BROMIDE | |
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Record name | Phenol, 2-(bromomethyl)-4-nitro- | |
Source | EPA Chemicals under the TSCA | |
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Source | EPA DSSTox | |
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Record name | α-bromo-4-nitro-o-cresol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.135 | |
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Retrosynthesis Analysis
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